molecular formula C21H21N3O3S B3435354 N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide

N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide

Cat. No. B3435354
M. Wt: 395.5 g/mol
InChI Key: QKQRKYPUXVJHJW-UHFFFAOYSA-N
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Description

The compound is a type of sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . Sulfonamides are known for their use in medicinal chemistry, as they are part of several classes of drugs, including antibiotics, diuretics, and anticonvulsants .


Synthesis Analysis

While the specific synthesis process for this compound is not available, sulfonamides can generally be synthesized through the reaction of a sulfonyl chloride with ammonia or an amine . The synthesis process often involves careful control of reaction conditions to ensure the correct product is formed .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Sulfonamides, for example, can undergo a variety of reactions, including hydrolysis, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its molecular weight, solubility, melting point, boiling point, and other properties related to its structure .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, sulfonamide antibiotics work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is necessary for the bacteria to live and reproduce .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

Future Directions

The future directions for research on this compound would depend on its potential uses. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, reducing side effects, or exploring new applications .

properties

IUPAC Name

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-5-9-19(10-6-16)24(15-21(25)23-18-4-3-13-22-14-18)28(26,27)20-11-7-17(2)8-12-20/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQRKYPUXVJHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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